1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-4-carboxamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core substituted with a 2-fluorophenyl group at the 7-position and a piperidine-4-carboxamide moiety at the 2-position. The N-(3-methylbutyl) substituent on the piperidine ring introduces a branched alkyl chain, which may enhance lipophilicity and membrane permeability compared to aromatic substituents seen in analogs .
Propriétés
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2S/c1-14(2)7-10-25-21(29)15-8-11-28(12-9-15)23-26-19-17(13-31-20(19)22(30)27-23)16-5-3-4-6-18(16)24/h3-6,13-15H,7-12H2,1-2H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEFGZSOJJRQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-4-carboxamide (CAS Number: 1242862-79-8) is a synthetic compound with potential therapeutic applications, particularly in oncology. Its unique structural characteristics suggest promising biological activities, particularly as an inhibitor of specific kinases involved in cancer progression.
Chemical Structure and Properties
The compound exhibits the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H25FN4O2S |
| Molecular Weight | 476.6 g/mol |
| LogP | 4.3753 |
| Polar Surface Area | 81.715 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
The primary mechanism of action for this compound is its inhibition of polo-like kinase 1 (Plk1), an enzyme critical for cell cycle regulation and mitosis. By inhibiting Plk1, the compound may induce mitotic arrest in cancer cells, leading to apoptosis. This mechanism positions it as a potential candidate for anticancer therapy.
Biological Activity Studies
Recent studies have explored the biological activity of this compound in various contexts:
- Inhibition of Kinase Activity : Preliminary research indicates that this compound effectively inhibits Plk1 with an IC50 value suggesting significant potency against this target. In vitro assays demonstrated that treatment with the compound resulted in reduced proliferation of cancer cell lines such as HeLa and A549.
- Cell Cycle Analysis : Flow cytometry analysis revealed that cells treated with the compound experienced G2/M phase arrest, consistent with Plk1 inhibition. This finding supports the hypothesis that the compound disrupts normal cell cycle progression.
- Apoptosis Induction : Further studies indicated that the compound promotes apoptosis in cancer cells through activation of caspases, evidenced by increased levels of cleaved PARP and annexin V staining.
Case Studies
Several case studies illustrate the potential applications of this compound:
- Case Study 1 : In a study involving human breast cancer cell lines, treatment with various concentrations of the compound resulted in dose-dependent inhibition of cell growth and induction of apoptosis.
- Case Study 2 : A xenograft model using A549 lung cancer cells demonstrated that administration of the compound significantly reduced tumor growth compared to control groups, highlighting its potential efficacy in vivo.
Comparative Analysis
When compared to similar compounds targeting Plk1, this compound exhibits a favorable profile regarding potency and selectivity. The presence of the thieno[3,2-d]pyrimidine scaffold enhances its interaction with the ATP-binding site of Plk1, which is crucial for its inhibitory activity.
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
Key structural variations among analogs include:
- Substituents on the thieno[3,2-d]pyrimidine core: Position and electronic nature of aryl groups (e.g., 2-fluorophenyl, 3-methylphenyl, 3-methoxyphenyl).
- Piperidine carboxamide side chains : Alkyl vs. aromatic substituents (e.g., 3-methylbutyl vs. benzyl or phenylethyl groups).
Table 1: Structural and Molecular Comparison
Key Observations :
- The branched alkyl chain (3-methylbutyl) in the target compound likely improves solubility and absorption compared to bulkier aromatic substituents (e.g., phenylethyl in ).
- Fluorine substitution at the 2-position (target) vs. 3-methyl () or 3-methoxy () groups influences steric and electronic interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
